

Chemical structure of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid

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Compound of Interest

Compound Name: (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid

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A Technical Guide on (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid is a specialized arylboronic acid that serves as a critical building block in modern synthetic organic chemistry. Its unique trifunctional structure—featuring a reactive boronic acid, a sterically influential methyl group, and an electronically significant N,N-dimethylsulfamoyl moiety—makes it a valuable reagent for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, and a comprehensive overview of its primary application in palladium-catalyzed cross-coupling reactions, a cornerstone of pharmaceutical and materials science research. Emphasis is placed on the mechanistic rationale behind its synthesis and use, providing researchers with the foundational knowledge for its effective application.

Introduction: The Strategic Value of a Trifunctional Boronic Acid

Boronic acids are a class of organoboron compounds distinguished by their stability, low toxicity, and versatile reactivity, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^{[1][2]} This reaction has become one of the most robust and widely used methods for forging carbon-carbon bonds, which is a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^{[3][4]}

(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid emerges as a highly functionalized reagent within this class. Its utility is defined by three key structural features:

- The Boronic Acid Group (-B(OH)₂): This is the primary reactive site, enabling participation in palladium-catalyzed cross-coupling reactions to form new aryl-aryl or aryl-heteroaryl bonds.
^[5]
- The ortho-Methyl Group (-CH₃): The methyl group positioned ortho to the boronic acid introduces steric hindrance that can influence the dihedral angle of the resulting biaryl product. This conformational control is a crucial element in drug design for optimizing ligand-receptor binding interactions.
- The meta-N,N-Dimethylsulfamoyl Group (-SO₂N(CH₃)₂): This electron-withdrawing group modulates the electronic properties of the phenyl ring. Furthermore, the sulfonamide moiety can act as a hydrogen bond acceptor, a feature often exploited in medicinal chemistry to enhance binding affinity and improve pharmacokinetic properties of a final drug candidate.^[6]

The convergence of these features in a single molecule provides a powerful tool for chemists to introduce a specific, electronically and sterically defined fragment into a target molecule, making it particularly relevant in the development of complex therapeutics like enzyme inhibitors.^{[7][8]}

Physicochemical Properties and Data

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. The key data for **(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid** are summarized below.

Property	Value	Reference
CAS Number	1072946-39-3 (Product Page)	N/A
Molecular Formula	C ₉ H ₁₄ BNO ₄ S	[9]
Molecular Weight	243.09 g/mol	[9]
Appearance	White to off-white solid	Generic Observation
Density	1.33 g/cm ³	[9]
Storage Conditions	Inert atmosphere, 2-8°C	[10]

Note: Experimental values such as melting point and solubility may vary between batches and suppliers. Always refer to the specific Certificate of Analysis (CoA) for the most accurate information.

Synthesis and Mechanistic Rationale

The synthesis of arylboronic acids typically involves the borylation of an aryl halide or triflate. A common and effective method is the palladium-catalyzed Miyaura borylation reaction. The synthesis of the title compound starts from the commercially available precursor, 3-bromo-N,N-dimethyl-4-methylbenzenesulfonamide.

Protocol 1: Miyaura Borylation for Synthesis of **(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid**

This protocol describes a representative palladium-catalyzed cross-coupling reaction to synthesize the title compound from its corresponding aryl bromide.

Materials:

- 3-Bromo-N,N-dimethyl-4-methylbenzenesulfonamide (1.0 equiv)
- Bis(pinacolato)diboron (B₂Pin₂) (1.1 equiv)
- Potassium Acetate (KOAc) (3.0 equiv)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

- Anhydrous 1,4-Dioxane
- Nitrogen or Argon source for inert atmosphere

Procedure:

- **Reaction Setup:** To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-N,N-dimethyl-4-methylbenzenesulfonamide, bis(pinacolato)diboron, and potassium acetate.
- **Inerting the System:** Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
- **Addition of Catalyst and Solvent:** Under a positive pressure of inert gas, add the $\text{Pd}(\text{dppf})\text{Cl}_2$ catalyst followed by anhydrous 1,4-dioxane via syringe.
- **Reaction:** Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aryl bromide.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
- **Hydrolysis of Pinacol Ester:** Concentrate the filtrate under reduced pressure. The resulting crude product is the boronic acid pinacol ester. To hydrolyze the ester to the desired boronic acid, dissolve the crude material in a mixture of acetone and 1M HCl. Stir at room temperature for 2-4 hours.
- **Purification:** Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or flash column chromatography on silica gel.

Causality and Experimental Choices:

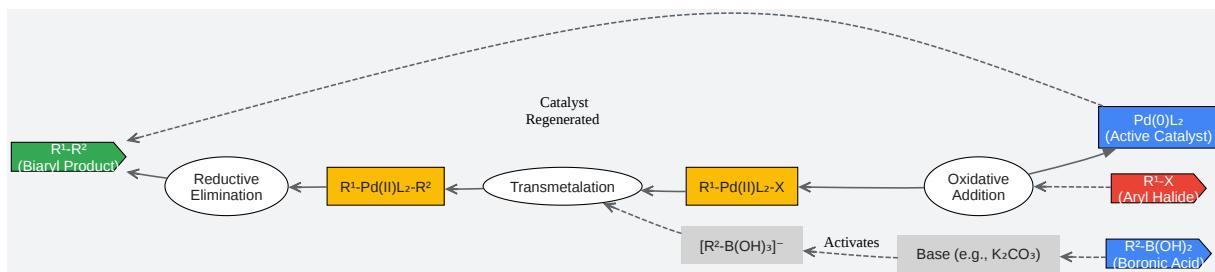
- **Inert Atmosphere:** Palladium(0), the active catalytic species, is sensitive to oxidation. Performing the reaction under an inert atmosphere is critical to prevent catalyst degradation and ensure high yields.
- **Catalyst Choice (Pd(dppf)Cl₂):** The dppf ligand is an electron-rich phosphine that is effective for coupling reactions involving both electron-rich and electron-deficient aryl halides. It provides a good balance of stability and reactivity for the catalyst.
- **Base (KOAc):** Potassium acetate is a mild base that is crucial for the transmetalation step of the catalytic cycle, facilitating the transfer of the boryl group to the palladium center.
- **Solvent (Dioxane):** Dioxane is a polar aprotic solvent that effectively dissolves the reactants and is stable at the required reaction temperatures.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid** is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a C-C bond between this boronic acid and an organic halide or triflate (the electrophilic partner), typically an aryl or heteroaryl halide.[1][11]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states and consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][12]



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general workflow for coupling **(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid** with a generic aryl bromide.

Materials:

- Aryl Bromide (1.0 equiv)
- **(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid** (1.2 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 equiv)
- A phosphine ligand (e.g., SPhos, XPhos) (0.04 equiv)
- Potassium Carbonate (K_2CO_3) (2.0 equiv)
- Solvent mixture (e.g., Toluene/Water or Dioxane/Water, 4:1)

Procedure:

- Reaction Setup: In a reaction vessel, combine the aryl bromide, the boronic acid, and potassium carbonate.
- Inerting: Seal the vessel, evacuate, and backfill with an inert gas (Argon or Nitrogen).
- Catalyst Pre-formation/Addition: In a separate vial, dissolve the palladium acetate and phosphine ligand in a small amount of the reaction solvent to pre-form the active catalyst. Add this solution to the main reaction vessel under inert gas.
- Solvent Addition: Add the degassed solvent mixture to the reaction vessel.
- Reaction: Heat the mixture to the appropriate temperature (typically 80-110°C) and stir vigorously for 2-16 hours. Monitor the reaction's completion via TLC or LC-MS.
- Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water to remove inorganic salts.
- Purification: Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure. The crude product is then purified using flash column chromatography on silica gel to yield the desired biaryl product.

Applications in Drug Discovery: A Building Block for PARP Inhibitors

The structural motifs present in **(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid** are found in various biologically active molecules. For instance, related sulfonamide-substituted phenyl groups are key components of certain Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy.^[7] PARP enzymes are critical for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects (e.g., BRCA mutations).^[7]

The boronic acid allows for the efficient coupling of the sulfonamide-phenyl fragment to a core heterocyclic structure, which is a common strategy in the synthesis of these inhibitors. The N,N-dimethylsulfamoyl group can form crucial interactions within the enzyme's active site, enhancing potency and selectivity.

Caption: Workflow for using the boronic acid in drug discovery.

Conclusion

(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid is more than a simple chemical reagent; it is a strategically designed building block that offers synthetic chemists a reliable method for introducing a sterically and electronically tuned fragment into complex molecules. Its primary application in the robust and versatile Suzuki-Miyaura coupling reaction makes it an invaluable tool in the synthesis of high-value compounds, particularly in the field of medicinal chemistry and drug discovery. A thorough understanding of its properties and the mechanistic principles behind its use empowers researchers to leverage its full potential in the creation of novel molecular entities.

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